molecular formula C14H18O3 B8698861 Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate

Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate

Cat. No.: B8698861
M. Wt: 234.29 g/mol
InChI Key: QAEOHYIOBJVYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate is an organic compound with the molecular formula C14H18O3. It is characterized by its ester functional group and aromatic ring, making it a versatile compound in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate can be synthesized through the esterification of 4-methylbenzoyl chloride with ethyl isobutyrate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of ethyl alpha-(4-methylbenzoyl)isobutyrate often involves the transesterification of β-keto esters. This method is preferred due to its efficiency and the high yields obtained. The process involves the reaction of ethyl acetoacetate with 4-methylbenzoyl chloride in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols or alkanes

    Substitution: Amides or esters

Scientific Research Applications

Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with aromatic ester functionalities.

    Industry: It is used in the production of fragrances, flavors, and polymers

Mechanism of Action

The mechanism of action of ethyl alpha-(4-methylbenzoyl)isobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The aromatic ring can engage in π-π interactions with other aromatic systems, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-3-oxo-3-(p-tolyl)propanoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of an aromatic ring and an ester group, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2,2-dimethyl-3-(4-methylphenyl)-3-oxopropanoate

InChI

InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3

InChI Key

QAEOHYIOBJVYET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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